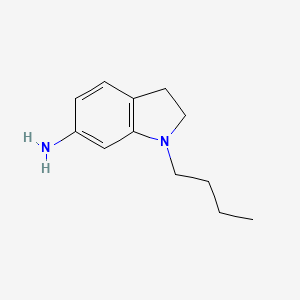

1-butyl-2,3-dihydro-1H-indol-6-amine

Description

Propriétés

IUPAC Name |

1-butyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVGOCNJGSJIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The preparation of 1-butyl-2,3-dihydro-1H-indol-6-amine typically involves:

- Construction or availability of the 2,3-dihydro-1H-indole (indoline) core.

- Introduction or presence of an amino group at the 6-position of the indoline ring.

- Alkylation of the nitrogen atom with a butyl group to afford the N-butyl derivative.

These steps can be achieved via various synthetic routes including reduction of nitro precursors, reductive amination, and nucleophilic substitution, often under controlled conditions to maintain regioselectivity and avoid side reactions.

Preparation of the 6-Amino Indoline Core

2.1 Reduction of Nitroindole Precursors

One common approach to obtain 6-aminoindoline derivatives is via reduction of 6-nitroindole or 6-nitroindoline precursors. This method is well-documented and involves:

- Starting from 6-nitro-1H-indole or related nitro derivatives.

- Reduction using iron powder (Fe(0)) in acidic or aqueous media, which is an environmentally friendly, inexpensive, and efficient reducing agent.

- The reduction converts the nitro group at the 6-position to an amino group, yielding 6-aminoindoline or 6-aminoindole derivatives.

For example, a study demonstrated the reduction of 5-nitro-1H-indazole derivatives to corresponding 6-aminoindazoles using Fe(0) as a reducing agent under mild conditions, which can be extrapolated to similar indoline systems.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitroindole reduction | Fe(0), acidic aqueous media | Conversion of 6-nitro to 6-amino group |

N-Butylation of the Indoline Nitrogen

3.1 Alkylation Using Alkyl Halides

The N-butyl substituent can be introduced via nucleophilic substitution reactions, where the indoline nitrogen acts as a nucleophile:

- The 6-aminoindoline is treated with butyl halides (e.g., 1-bromobutane or 1-chlorobutane) in the presence of a base.

- Bases such as triethylamine or diisopropylethylamine are commonly used to deprotonate the nitrogen, enhancing nucleophilicity.

- The reaction is typically conducted in inert solvents like dichloromethane or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.

This method is supported by patent literature describing similar indoline derivatives alkylation under mild conditions with good yields.

Alternatively, reductive amination can be employed:

- The indoline nitrogen is reacted with butanal (butyraldehyde) to form an imine intermediate.

- The imine is subsequently reduced using mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- This method allows selective N-alkylation without over-alkylation or side reactions.

This approach is highlighted in processes for related indoline derivatives, offering controlled reaction conditions and high selectivity.

Representative Preparation Protocol (Literature-Inspired)

| Step | Procedure Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of 6-nitroindoline precursor to 6-aminoindoline | Fe(0), acidic aqueous media, room temperature, 2-4 h | Efficient, environmentally friendly |

| 2 | N-Butylation of 6-aminoindoline via alkylation | 1-bromobutane, triethylamine, dichloromethane, RT | Base deprotonates N-H for alkylation |

| 3 | Purification | Extraction with organic solvents, recrystallization | Yields typically moderate to high |

Additional Notes on Reaction Optimization and Side Reactions

- Reaction Conditions: The choice of solvent and temperature is critical to avoid side reactions such as over-alkylation or decomposition of the amino group.

- Catalysts and Additives: Acid catalysts like p-toluenesulfonic acid are used in related indole syntheses but are generally avoided during N-alkylation to prevent protonation of the amine.

- Stability: The 2,3-dihydroindole ring system is sensitive to oxidation; thus, reactions are often conducted under inert atmosphere or with antioxidants.

- Yield Considerations: Reduction steps can sometimes lead to incomplete conversion or side products; careful control of reducing agent stoichiometry is essential.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 6-Amino group introduction | Nitro reduction | Fe(0), acidic aqueous media | Mild, eco-friendly, cost-effective | Possible incomplete reduction |

| N-Butylation of indoline N | Alkylation with alkyl halide | 1-bromobutane, base (Et3N), DCM, RT | Straightforward, high selectivity | Requires dry conditions |

| N-Butylation via reductive amination | Reaction with butanal + reducing agent | Butanal, NaBH3CN or NaBH(OAc)3, mild conditions | High selectivity, mild | Additional step, cost of reagents |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-2,3-dihydro-1H-indol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of indole-5,6-quinone derivatives.

Reduction: Reduction reactions typically result in the formation of 1-butyl-2,3-dihydro-1H-indol-6-ol.

Substitution: Substitution reactions can produce various alkylated indole derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1-butyl-2,3-dihydro-1H-indol-6-amine has several noteworthy applications:

Medicinal Chemistry

- Anticancer Activity: Research indicates that this compound can induce apoptosis in various cancer cell lines. It is believed to target specific signaling pathways involved in cell proliferation and survival, making it a candidate for developing new anticancer therapies.

- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown effectiveness against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus), suggesting its potential as a novel antibiotic.

- Anti-inflammatory Effects: this compound has been demonstrated to reduce inflammation markers by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Synthetic Chemistry

- Building Block for Derivatives: This compound serves as a precursor for synthesizing more complex indole derivatives. Its unique structure allows for modifications that can enhance biological activity or introduce new functionalities.

Neuropharmacology

- Potential Neuroprotective Effects: Preliminary studies suggest that indole derivatives may have neuroprotective properties, which could be explored for treating neurodegenerative diseases.

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Efficacy

A study involving human cancer cell lines treated with this compound showed a dose-dependent decrease in cell viability. The results indicated that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.

Case Study 2: Antimicrobial Screening

In antimicrobial assays, this compound was tested against multiple bacterial strains. The compound displayed notable activity against MRSA, suggesting its potential for use as an antibiotic in clinical settings.

Case Study 3: Anti-inflammatory Effects

In an experimental model of inflammation, treatment with the compound resulted in significant reductions in inflammatory markers compared to control groups. This study supports its application in managing inflammatory disorders.

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways. By modulating these pathways, it helps reduce inflammation and oxidative damage, making it useful in therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Variation at the 1-Position

Alkyl chain length at the 1-position significantly impacts physicochemical and biological properties:

- 1-Ethyl-2,3-dihydro-1H-indol-6-amine (CAS 143543-67-3): With a shorter ethyl group, this analog has a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol. Reduced lipophilicity compared to the butyl analog may improve aqueous solubility but decrease tissue penetration .

- 1-Butyl-2,3-dihydro-1H-indol-6-amine : The butyl chain (C₄H₉) increases molecular weight (~190.28 g/mol for C₁₂H₁₈N₂) and lipophilicity, which could enhance blood-brain barrier permeability but reduce solubility in polar solvents .

Substituent Variation at Other Positions

- This compound has a nine-membered ring system and distinct conformational stability due to the methyl group .

- 1-[(3,5-Dimethyl-1,2-oxazole-4-yl)sulfonyl]-2,3-dihydro-1H-indol-6-amine : The sulfonyl group (C₁₃H₁₅N₃O₃S) introduces polarity and hydrogen-bonding capacity, likely improving solubility in polar aprotic solvents but reducing passive diffusion across biological membranes .

Parent Compound: 6-Aminoindole

The unsubstituted 6-aminoindole (CAS 5318-27-4, C₈H₈N₂, 132.16 g/mol) lacks the dihydroindole saturation and alkyl substituents. Its simpler structure results in higher solubility in aqueous media but lower metabolic stability compared to alkylated derivatives .

Research Findings

- Alkyl Chain Effects : Studies on imidazolium ionic liquids (e.g., 1-butyl-2,3-dimethylimidazolium salts) suggest that longer alkyl chains increase viscosity and decrease conductivity . Analogously, the butyl group in this compound may enhance binding to hydrophobic pockets in proteins or membranes.

- Stereochemical Influence : The (3S)-methyl derivative’s chiral center could lead to enantioselective interactions, as seen in other bioactive indolines .

- Functional Group Modifications : Sulfonyl-containing analogs (e.g., ) are often explored for improved solubility and target engagement in drug discovery, though at the expense of permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Activité Biologique

Overview

1-butyl-2,3-dihydro-1H-indol-6-amine is a member of the indole derivative family, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in pharmaceuticals, particularly as an anti-inflammatory and anticancer agent. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Interaction : This compound may bind to the active sites of enzymes, influencing their function and potentially serving as a model for enzyme inhibitors.

- Biochemical Pathways : Indole derivatives like this compound are known to affect multiple biochemical pathways, which can lead to significant physiological changes .

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Research indicates that indole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Effects : Preliminary studies suggest this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of similar indole compounds against various pathogens, indicating potential applications in treating infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of indole derivatives, including this compound:

Synthesis and Industrial Applications

The synthesis of this compound typically involves reactions between butylamine and indole under controlled conditions. This compound is not only significant for research but also has industrial applications in the production of dyes and other chemical intermediates.

Q & A

Q. Methodological Answer :

- Target selection : Prioritize receptors with known indole interactions (e.g., androgen receptors or microbial enzymes). For example, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine showed antimicrobial activity via binding to AR residues (LEU704, GLY708) with a docking score of -7.0 kcal/mol .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare predicted binding affinities with experimental cytotoxicity data (e.g., SRB assays ).

Basic Question: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Q. Methodological Answer :

- Liquid chromatography-mass spectrometry (LC-MS) : Employ a C18 column with a mobile phase of methanol/water (70:30) and monitor for [M+H]+ ions (exact mass ~224.12 g/mol) .

- UV-Vis spectroscopy : Utilize indole’s intrinsic absorbance at ~280 nm for rapid quantification .

Advanced Question: What crystallographic insights exist for structurally related compounds, and how can they guide property prediction?

Q. Methodological Answer :

- Crystal structure analysis : For example, 1-butyl-2,3-dimethylimidazolium bromide crystallizes in a monoclinic system (space group P21/n) with Br⁻ ions positioned 2.73–2.90 Å from imidazolium H-atoms, influencing ionic conductivity .

- Property extrapolation : Use lattice parameters (e.g., a=8.588 Å, β=91.62°) to predict solubility and melting points via molecular dynamics simulations.

Advanced Question: How can researchers address discrepancies in biological activity data across studies?

Q. Methodological Answer :

- Standardize assays : Use the SRB (sulforhodamine B) method for cytotoxicity screening, which offers a linear response with cell density and minimizes dye variability .

- Control variables : Document solvent effects (e.g., DMSO concentration) and cell line passage numbers.

- Meta-analysis : Compare results with structurally similar compounds (e.g., 1-benzyl-2,3-dihydro-1H-indol-6-amine) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.